molecular formula C20H14O2 B196079 Benzo(a)pyrene-7,8-dihydrodiol CAS No. 13345-25-0

Benzo(a)pyrene-7,8-dihydrodiol

Cat. No. B196079
CAS RN: 13345-25-0
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-7,8-dihydrodiol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter . It is harmful because it forms carcinogenic and mutagenic metabolites .


Synthesis Analysis

The synthesis of Benzo(a)pyrene-7,8-dihydrodiol involves a series of reactions. The first step of activation is the formation of B[a]P-7,8-epoxide, followed by hydrolysis by epoxide hydrolase (EH) to the B[a]P-trans-7,8-dihydrodiol (7,8-diol), which is further metabolized by CYP enzymes to the ultimate genotoxic (±)-B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide (DE2) .


Molecular Structure Analysis

The molecular structure of Benzo(a)pyrene-7,8-dihydrodiol can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Benzo(a)pyrene-7,8-dihydrodiol are complex and involve several enzymes. Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo [a]pyrene (B [a]P) and metabolites to ultimate carcinogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo(a)pyrene-7,8-dihydrodiol can be found in various databases .

Scientific Research Applications

Tumorigenicity and Carcinogenicity

  • Benzo(a)pyrene-7,8-dihydrodiol has been extensively studied for its role in tumor initiation and carcinogenicity. Research indicates that it is an effective initiator of mouse skin tumors, showing almost equal activity as benzo(a)pyrene itself in initiating malignancy (Macnab et al., 1976). Additionally, it's more carcinogenic than benzo(a)pyrene in newborn mice, suggesting its significant role as a carcinogenic metabolite (Kapitulnik et al., 1977).

Metabolism and Biological Activity

  • The metabolism of benzo(a)pyrene-7,8-dihydrodiol leads to the formation of highly reactive, toxic, and mutagenic diastereomeric benzo(a)pyrene 7,8-diol 9,10-epoxides, highlighting the complex metabolic pathways involved in its transformation (Thakker et al., 1978).

DNA, RNA, and Protein Binding

  • Benzo(a)pyrene-7,8-dihydrodiol metabolites exhibit high stereoselectivity in binding with proteins, RNA, and DNA, demonstrating their significant role in cellular reactions and potential implications in carcinogenesis (Koreeda et al., 1978).

Inhibition of Neoplastic Effects

  • Studies show that butylated hydroxyanisole (BHA) inhibits neoplasia caused by benzo(a)pyrene-7,8-dihydrodiol, suggesting potential therapeutic applications in inhibiting the carcinogenic effects of this compound (Wattenberg et al., 1979).

Role in Apoptosis

  • Benzo(a)pyrene-7,8-dihydrodiol is involved in apoptosis, with its carcinogen, trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, inducing apoptosis in HepG2 cells. This indicates its significant role in cellular signal transduction pathways (Chen et al., 2003).

Enzymatic Bioactivation

  • There is evidence of an alternative enzymatic pathway for bioactivation of benzo(a)pyrene-7,8-dihydrodiol, leading to the formation of a reactive dialdehyde intermediate. This indicates diverse metabolic pathways and potential for different types of DNA and protein damage (Stansbury et al., 2000).

Safety And Hazards

Benzo(a)pyrene-7,8-dihydrodiol is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Future research on Benzo(a)pyrene-7,8-dihydrodiol could focus on its degradation , its effects on DNA methylation , and its interactions with other substances .

properties

IUPAC Name

7,8-dihydrobenzo[a]pyrene-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXRLMMGARHIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928121
Record name 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrene-7,8-dihydrodiol

CAS RN

13345-25-0
Record name Benzo[a]pyrene-7,8-dihydrodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene 7,8-dihydrodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,990
Citations
J Kapitulnik, W Levin, AH Conney, H YAGI, DM JERINA - Nature, 1977 - nature.com
THE pioneering research by James and Elizabeth Miller relating the carcinogenic effects of many chemicals to the metabolism of these compounds to reactive intermediates which bind …
Number of citations: 257 www.nature.com
DR Thakker, H Yagi, H Akagi, M Koreeda… - Chemico-biological …, 1977 - Elsevier
(±)-7β,8α-Dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide-1) and (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol epoxide-2) are …
Number of citations: 321 www.sciencedirect.com
D Schwarz, P Kisselev, I Cascorbi, WH Schunck… - …, 2001 - academic.oup.com
Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P) and metabolites to ultimate carcinogens. Three human allelic …
Number of citations: 169 academic.oup.com
VM Salas, SW Burchiel - Toxicology and applied pharmacology, 1998 - Elsevier
Numerous studies have demonstrated an association between polycyclic aromatic hydrocarbons (PAHs) and lymphocyte toxicity. The present study shows that, consistent with its effects …
Number of citations: 112 www.sciencedirect.com
S Chen, N Nguyen, K Tamura, M Karin… - Journal of Biological …, 2003 - ASBMB
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous contaminants in the environment. Benzo[a]pyrene (B[a]P), a prototypical member of this class of chemicals, affects cellular …
Number of citations: 102 www.jbc.org
AL Shen, WE Fahl, SA Wrighton, CR Jefcoate - Cancer Research, 1979 - AACR
Benzo(a)pyrene 1,6-, 3,6-, and 6,12-quinones were found to be noncompetitive inhibitors of mixed-function oxidation of benzo(a)pyrene (BP) and trans-7,8-dihydro-7,8-dihydroxy-benzo(…
Number of citations: 60 aacrjournals.org
BYY Wong, BHS Lau, RW Teel - Cancer letters, 1992 - Elsevier
Oldenlandia diffusa(OD) and Scutellaria barbata (SB) have been used in traditional Chinese medicine for treating liver, lung and rectal tumors. In this study, the effects of aqueous …
Number of citations: 31 www.sciencedirect.com
RW Teel, MS Babcock, R Dixit, GD Stoner - Cell biology and toxicology, 1986 - Springer
Ellagic acid, a plant phenol present in various foods consumed by humans, has been reported to have both anti-mutagenic and anti-carcinogenic potential. To evaluate the potential anti…
Number of citations: 42 link.springer.com
I Pontéen, SK Kim, A Gräaslund, B Nordén… - …, 1994 - academic.oup.com
The oligonucleotide 5-d(CCTATAGATATCC) has been reacted with the (+)- or (-)-enantiomers of trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [( + )-and (-)-anti-…
Number of citations: 16 academic.oup.com
KH Stansbury, DM Noll, JD Groopman… - Chemical research in …, 2000 - ACS Publications
Polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, are widespread environmental carcinogens of human concern. Several enzymatic systems have been shown to activate …
Number of citations: 11 pubs.acs.org

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